molecular formula C26H40O2 B4998143 (4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-hexylbenzoate

(4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-hexylbenzoate

Cat. No.: B4998143
M. Wt: 384.6 g/mol
InChI Key: QZWSYEKIHFQOLX-UHFFFAOYSA-N
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Description

(4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-hexylbenzoate: is an organic compound that features a bicyclic structure combined with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-hexylbenzoate typically involves a multi-step process. One common approach is the esterification of 4-hexylbenzoic acid with (4-Pentyl-1-bicyclo[2.2.2]octanyl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester moiety, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzoates.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology: In biological research, it can serve as a model compound for studying the interactions of bicyclic structures with biological molecules.

Industry: Used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which (4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-hexylbenzoate exerts its effects depends on its interaction with molecular targets. The bicyclic structure may interact with enzymes or receptors, altering their activity. The ester moiety can undergo hydrolysis, releasing the active components that interact with specific pathways in biological systems.

Comparison with Similar Compounds

  • (4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-methylbenzoate
  • (4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-ethylbenzoate
  • (4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-propylbenzoate

Uniqueness: The uniqueness of (4-Pentyl-1-bicyclo[2.2.2]octanyl) 4-hexylbenzoate lies in its specific combination of a bicyclic structure with a hexylbenzoate ester, which imparts distinct physical and chemical properties compared to its analogs. This makes it particularly valuable in applications requiring specific interactions and stability.

Properties

IUPAC Name

(4-pentyl-1-bicyclo[2.2.2]octanyl) 4-hexylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O2/c1-3-5-7-8-10-22-11-13-23(14-12-22)24(27)28-26-19-16-25(17-20-26,18-21-26)15-9-6-4-2/h11-14H,3-10,15-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWSYEKIHFQOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC23CCC(CC2)(CC3)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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